molecular formula C21H22N2S2 B11627490 2-(2-ethylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

2-(2-ethylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

Cat. No.: B11627490
M. Wt: 366.5 g/mol
InChI Key: XYXPNIKZQPLRER-UHFFFAOYSA-N
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Description

2-(2-ETHYLPHENYL)-4,4,8-TRIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE is a heterocyclic compound that features a unique structure combining a thiazole ring with a quinoline moiety.

Preparation Methods

The synthesis of 2-(2-ETHYLPHENYL)-4,4,8-TRIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thioamide and quinoline derivatives under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups on the quinoline or thiazole rings are replaced by other substituents. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures.

Scientific Research Applications

2-(2-ETHYLPHENYL)-4,4,8-TRIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and quinoline rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other thiazole-quinoline derivatives, such as:

Properties

Molecular Formula

C21H22N2S2

Molecular Weight

366.5 g/mol

IUPAC Name

2-(2-ethylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

InChI

InChI=1S/C21H22N2S2/c1-5-14-8-6-7-9-17(14)23-20(24)18-15-12-13(2)10-11-16(15)22-21(3,4)19(18)25-23/h6-12,22H,5H2,1-4H3

InChI Key

XYXPNIKZQPLRER-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=S)C3=C(S2)C(NC4=C3C=C(C=C4)C)(C)C

Origin of Product

United States

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